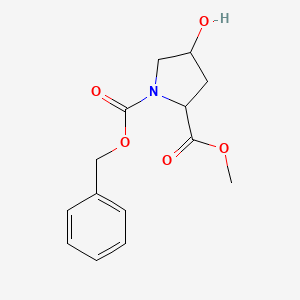

1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Vue d'ensemble

Description

1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a pyrrolidine ring substituted with benzyl, methyl, and hydroxyl groups, along with two carboxylate groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl and methyl groups through alkylation reactions. The hydroxyl group is often introduced via selective oxidation, and the carboxylate groups are added through esterification reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, ensuring consistency and efficiency in large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of the nitrogen atom.

Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Applications De Recherche Scientifique

Medicinal Chemistry

BMH has been studied for its potential as a bioactive compound. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Studies

- Neuroprotective Effects : Research has indicated that derivatives of pyrrolidine compounds exhibit neuroprotective properties. BMH could serve as a lead compound for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that related compounds can inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions .

- Anticancer Activity : Some derivatives of BMH have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrrolidine ring can enhance the selectivity and potency of these compounds against tumor cells while minimizing toxicity to normal cells .

Organic Synthesis

BMH is utilized in synthetic organic chemistry as an intermediate in the preparation of more complex molecules.

Synthetic Pathways

- Synthesis of Chiral Compounds : The compound serves as a chiral building block in asymmetric synthesis, which is crucial for producing enantiomerically pure substances used in pharmaceuticals .

- Reactions Involving Functionalization : BMH can undergo various chemical reactions such as esterification and amination, making it versatile for creating diverse chemical entities .

Pharmaceutical Formulations

Due to its favorable pharmacokinetic properties, BMH is being explored for incorporation into pharmaceutical formulations.

Formulation Studies

- Bioavailability Enhancement : Studies have focused on improving the solubility and bioavailability of BMH through formulation strategies like solid dispersions and lipid-based systems .

- Controlled Release Systems : Research is ongoing into utilizing BMH in controlled release drug delivery systems to optimize therapeutic effects while minimizing side effects .

Mécanisme D'action

The mechanism by which 1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate exerts its effects involves interactions with various molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with enzymes or receptors, influencing biological pathways. The benzyl group may enhance the compound’s lipophilicity, aiding in membrane permeability and interaction with hydrophobic sites .

Comparaison Avec Des Composés Similaires

- 1-Benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

- 1-tert-butyl 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate

- 1-Benzyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

Comparison: Compared to these similar compounds, 1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is unique due to its specific stereochemistry and functional group arrangement.

Activité Biologique

1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate, also known by its CAS number 64187-48-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Mechanisms of Biological Activity

Research on the biological activity of this compound has indicated several mechanisms through which it exerts its effects:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could be beneficial in treating diseases related to enzyme overactivity.

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects, potentially useful in neurodegenerative diseases.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antidiabetic Activity : In vitro studies have indicated that the compound may influence glucose metabolism and insulin sensitivity.

- CNS Activity : It has been investigated for its potential effects on the central nervous system (CNS), with implications for treating conditions such as anxiety and depression.

Table 1: Summary of Biological Activities

Notable Research Findings

- A study published in MDPI highlighted the compound's ability to inhibit specific enzymes linked to metabolic disorders, suggesting a role in managing diabetes .

- Another investigation focused on its neuroprotective properties, indicating that it may reduce oxidative stress and apoptosis in neuronal cells, which is crucial for conditions like Alzheimer’s disease .

Q & A

Q. How can 1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate be synthesized with high yield and purity?

Level: Basic

Methodological Answer:

The synthesis involves multi-step nucleophilic substitution and protection/deprotection strategies. A protocol analogous to pyrrolidine derivatives (e.g., ) can be adapted:

- Step 1: React a benzyl-protected pyrrolidine precursor with methyl chloroformate under inert conditions to install the methyl ester.

- Step 2: Introduce the hydroxyl group at the 4-position via hydroxylation using catalytic OsO₄ or Sharpless asymmetric dihydroxylation for stereocontrol .

- Optimization: Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry, catalyst loading). Statistical methods like fractional factorial design reduce trial iterations while accounting for interactions between variables . Computational reaction path searches (e.g., ICReDD’s quantum chemical calculations) can further refine conditions .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to isolate the product with >95% purity.

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Level: Basic

Methodological Answer:

- Stereochemical Confirmation: Employ H/C NMR (e.g., coupling constants for axial/equatorial protons) and single-crystal X-ray diffraction (as in ) to resolve stereochemistry .

- Purity Assessment: Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection. Compare retention times against known standards.

- Mass Spectrometry: High-resolution MS (ESI-TOF) confirms molecular weight and fragmentation patterns.

- Thermal Analysis: Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions.

Q. How can contradictions in stereochemical outcomes during synthesis be resolved?

Level: Advanced

Methodological Answer:

Discrepancies in stereoselectivity often arise from competing reaction pathways or solvent effects. To address this:

- Chiral Chromatography: Separate enantiomers using chiral stationary phases (e.g., Chiralpak IA) and correlate elution order with computational predictions .

- DFT Calculations: Model transition states to identify steric/electronic factors influencing selectivity. ICReDD’s quantum chemical reaction path searches can predict dominant pathways .

- Comparative Analysis: Contrast results with structurally similar compounds (e.g., ’s 4-amino derivative) to isolate substituent effects .

Q. How can experimental designs study the compound’s reactivity under varying conditions?

Level: Advanced

Methodological Answer:

- DoE Frameworks: Use response surface methodology (RSM) to map reactivity across pH, temperature, and solvent polarity. Central composite designs efficiently identify nonlinear relationships .

- Kinetic Profiling: Perform time-resolved FTIR or UV-Vis spectroscopy to monitor reaction progress. Rate constants can be modeled using Arrhenius equations.

- Cross-Validation: Compare experimental data with computational simulations (e.g., transition state energies from ’s ICReDD framework) .

Q. What computational methods predict the compound’s behavior in catalytic processes?

Level: Advanced

Methodological Answer:

- Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate catalytic cycles (e.g., hydrogenation or oxidation) to identify active sites and energy barriers.

- Machine Learning: Train models on datasets of analogous pyrrolidine derivatives to predict reaction outcomes (e.g., yield, selectivity) .

- Solvent Modeling: COSMO-RS calculations assess solvation effects on reactivity, guiding solvent selection for catalytic applications .

Q. How does the 4-hydroxyl group influence reactivity compared to 4-amino derivatives?

Level: Advanced

Methodological Answer:

- Electronic Effects: The hydroxyl group’s electron-withdrawing nature reduces nucleophilicity at the pyrrolidine nitrogen compared to the 4-amino analog (). Hammett σ values quantify substituent effects on reaction rates .

- Hydrogen Bonding: The hydroxyl group participates in intramolecular H-bonding, altering conformational preferences. IR spectroscopy and X-ray crystallography (as in ) validate these interactions .

- Comparative Reactivity Studies: Conduct parallel reactions (e.g., acylation) with both derivatives to quantify steric/electronic contributions.

Q. What purification strategies effectively remove by-products from the synthesis?

Level: Basic

Methodological Answer:

- Liquid-Liquid Extraction: Partition crude mixtures between ethyl acetate and brine to remove polar impurities (as in ) .

- Flash Chromatography: Use gradient elution (hexane → ethyl acetate) with TLC monitoring.

- Crystallization: Recrystallize from ethanol/water to isolate high-purity crystals. Monitor purity via melting point analysis and HPLC.

Q. What safety protocols are essential when handling this compound?

Level: Basic

Methodological Answer:

- Ventilation: Use fume hoods for all syntheses to mitigate exposure to volatile reagents.

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Waste Disposal: Neutralize acidic/basic by-products before disposal, adhering to institutional guidelines (e.g., ’s Chemical Hygiene Plan) .

Propriétés

IUPAC Name |

1-O-benzyl 2-O-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,16H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKAGQHUUDRPOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30982724 | |

| Record name | 1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30982724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64187-48-0 | |

| Record name | NSC293847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30982724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 2-methyl 1-(phenylmethyl) ester, (2S,4R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.